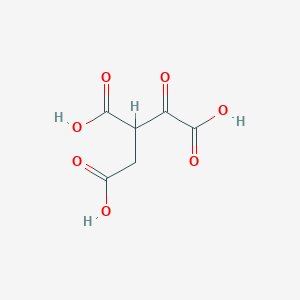

Oxalosuccinic acid

Description

Structure

3D Structure

Properties

CAS No. |

1948-82-9 |

|---|---|

Molecular Formula |

C6H6O7 |

Molecular Weight |

190.11 g/mol |

IUPAC Name |

(2S)-1-oxopropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C6H6O7/c7-3(8)1-2(5(10)11)4(9)6(12)13/h2H,1H2,(H,7,8)(H,10,11)(H,12,13)/t2-/m0/s1 |

InChI Key |

UFSCUAXLTRFIDC-REOHCLBHSA-N |

SMILES |

C(C(C(=O)C(=O)O)C(=O)O)C(=O)O |

Isomeric SMILES |

C([C@@H](C(=O)C(=O)O)C(=O)O)C(=O)O |

Canonical SMILES |

C(C(C(=O)C(=O)O)C(=O)O)C(=O)O |

Other CAS No. |

1948-82-9 |

physical_description |

Solid |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Role of oxalosuccinic acid in the Krebs cycle

An In-depth Technical Guide on the Role of Oxalosuccinic Acid in the Krebs Cycle

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal, albeit transient, intermediate in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. Its formation and subsequent decarboxylation represent a critical control point and the first oxidative decarboxylation step in the cycle. This guide provides a comprehensive technical overview of the biochemical role of this compound, the enzymology of isocitrate dehydrogenase (IDH) which governs its turnover, the thermodynamics and kinetics of the reaction, and detailed experimental protocols for its study. This document is intended to serve as a detailed resource for researchers in metabolic pathways and professionals in drug development targeting cellular metabolism.

Introduction: The Transient Intermediate

The Krebs cycle is a central metabolic pathway for the oxidation of acetyl-CoA into CO2, generating ATP and reducing equivalents (NADH and FADH2). Within this cycle, the conversion of the six-carbon molecule isocitrate to the five-carbon molecule α-ketoglutarate is a key irreversible step.[1][2] this compound emerges as an enzyme-bound intermediate in this process.[3] It is a six-carbon α-keto and β-keto acid, a structural feature that renders it highly unstable.[4] This inherent instability is crucial for its biological role, as the β-keto group facilitates the subsequent decarboxylation to α-ketoglutarate.[4] While its transient nature has made it difficult to isolate from most enzymatic reactions, its existence is fundamental to the mechanism of isocitrate dehydrogenase.[4]

Biochemical Pathway and Enzymology

The transformation of isocitrate to α-ketoglutarate is catalyzed by the enzyme isocitrate dehydrogenase (IDH) in a two-step process:

-

Oxidation: Isocitrate is first oxidized to form oxalosuccinate. This reaction involves the transfer of a hydride from the C2 alcohol of isocitrate to a nicotinamide cofactor (NAD+ or NADP+), forming a ketone group.[4][5]

-

Decarboxylation: The unstable oxalosuccinate intermediate is then decarboxylated, losing the carboxyl group at the C3 position as CO2 to yield α-ketoglutarate.[4][5]

This oxidative decarboxylation is a key rate-limiting step in the TCA cycle.[2]

Isocitrate Dehydrogenase (IDH) Isoforms

In humans, three main isoforms of IDH exist, differing in their cofactor preference and cellular location:[4]

-

IDH3: Located exclusively in the mitochondrial matrix, this enzyme is a key component of the TCA cycle. It uses NAD+ as its electron acceptor and is allosterically regulated.[1][4]

-

IDH1: Found in the cytosol and peroxisomes, it utilizes NADP+ as its cofactor.[4]

-

IDH2: A mitochondrial enzyme that also uses NADP+.[4]

Both IDH1 and IDH2 play crucial roles in cellular defense against oxidative stress by generating NADPH. Mutations in IDH1 and IDH2 are significant in various cancers, where they gain a neomorphic function, converting α-ketoglutarate to the oncometabolite 2-hydroxyglutarate.[6][7]

Quantitative Data: Thermodynamics and Kinetics

The conversion of isocitrate to α-ketoglutarate is exergonic and physiologically irreversible, making it a key regulatory point in metabolism.[1][5]

Data Presentation

The following tables summarize key quantitative data for the isocitrate dehydrogenase reaction.

| Parameter | Value | Reference(s) |

| Standard Free Energy (ΔG°') | -8.4 kJ/mol (-2.0 kcal/mol) | [4][5] |

Table 1: Thermodynamic Data for the Overall Reaction.

| Enzyme Source / Isoform | Substrate | Km (Michaelis Constant) | Reference(s) |

| Bovine Adrenal (NADP-IDH) | D,L-isocitrate | 2.3 µM and 63 µM | [8][9] |

| Bovine Adrenal (NADP-IDH) | NADP+ | 3.6 - 9 µM | [8][9] |

| Bovine Adrenal (NADP-IDH) | 2-oxoglutarate | 120 µM | [8][9] |

| Bovine Adrenal (NADP-IDH) | NADPH | 10 µM | [8][9] |

| Rat Heart (NAD-IDH) | Isocitrate (Mg-complex) | Apparent Km modified by ADP/ATP | [10] |

| Rat Heart (NAD-IDH) | NAD+ | 148.9 µM | [10] |

| Marine Plankton (NADP-IDH) | Isocitrate | 232 ± 34 µM | [11] |

| Marine Plankton (NADP-IDH) | NADP+ | 22 ± 7 µM | [11] |

| Shewanella putrefaciens (NAD-IDH) | NAD+ | 334 µM | [12] |

Table 2: Selected Kinetic Parameters (Km) for Isocitrate Dehydrogenase.

Regulation of Isocitrate Dehydrogenase Activity

The activity of mitochondrial IDH3 is tightly regulated to meet the cell's energy demands.

-

Allosteric Activation: The enzyme is allosterically activated by ADP, which signals a low energy state in the cell. Calcium ions (Ca2+) also act as activators.[10][13]

-

Allosteric Inhibition: High levels of ATP and NADH are potent inhibitors, signaling that the cell has an ample energy supply.[10][13] Product inhibition by α-ketoglutarate also occurs.[4]

This regulation ensures that the Krebs cycle flux is responsive to the cellular energy charge.

Experimental Protocols

The activity of IDH is typically measured by monitoring the production of NADH or NADPH, which absorb light at 340 nm.[8]

Spectrophotometric Assay for IDH Activity

This protocol provides a method for measuring the activity of wild-type IDH in samples such as cell lysates or purified enzyme preparations.

Materials:

-

96-well clear, flat-bottom microplate.[8]

-

Microplate spectrophotometer capable of reading absorbance at 340 nm.[8]

-

IDH Assay Buffer: 100 mM Tris-HCl, pH 7.4-8.0, 5 mM MgCl2, cold.[8][14]

-

Substrate Solution: 6.6 mM DL-Isocitrate in Assay Buffer.[14]

-

Cofactor Solution: 10-20 mM NAD+ or NADP+ in deionized water.[8][14]

-

Sample: Cell lysate, tissue homogenate, or purified enzyme.

Procedure:

-

Sample Preparation:

-

Reaction Mix Preparation:

-

Prepare a master reaction mix for the number of assays. For each well, combine reagents in the following final concentrations: 67 mM buffer, 0.44 mM DL-isocitrate, 1.0 mM NAD(P)+, and 0.60 mM manganese chloride (if used instead of magnesium).[14]

-

Alternatively, for a 100 µL final volume, a 2X reaction mix can be prepared to be added to 50 µL of sample.

-

-

Assay Execution:

-

To each well, add 5-50 µL of the sample lysate.[8]

-

For background control wells, add the same volume of sample but substitute the Reaction Mix with Assay Buffer.[8]

-

Adjust the volume in all wells to 50 µL with IDH Assay Buffer.[8]

-

Initiate the reaction by adding 50 µL of the Reaction Mix to each well.[8]

-

-

Measurement:

-

Data Analysis:

-

Calculate the rate of reaction (ΔA340nm/minute) from the linear portion of the curve for both the sample and background control wells.

-

Subtract the rate of the background control from the sample rate.

-

Use the Beer-Lambert law (Extinction coefficient for NAD(P)H at 340 nm is 6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NAD(P)H production.

-

One unit of IDH activity is defined as the amount of enzyme that generates 1.0 µmole of NAD(P)H per minute under the specified conditions.[14]

-

Conclusion and Future Directions

This compound, as a transient intermediate, exemplifies a key mechanistic and regulatory step in the Krebs cycle. The enzyme governing its flux, isocitrate dehydrogenase, is a critical node in cellular metabolism, linking energy status to biosynthetic pathways. For drug development professionals, the distinct isoforms of IDH and their unique roles in both normal physiology and pathology (notably cancer) present compelling targets. Future research may continue to explore the specific channeling of intermediates within the mitochondria and the development of isoform-specific inhibitors or activators for therapeutic intervention in metabolic diseases and oncology.

References

- 1. Isocitrate dehydrogenases in physiology and cancer: biochemical and molecular insight - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiology, Krebs Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Isocitrate_Dehydrogenase [collab.its.virginia.edu]

- 4. Isocitrate dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. Isocitrate Dehydrogenase [chem.uwec.edu]

- 6. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. benchchem.com [benchchem.com]

- 9. Stork: [Kinetic properties of NADP-specific isocitrate dehydrogenase from bovine adrenals] [storkapp.me]

- 10. Detailed Kinetics and Regulation of Mammalian NAD-Linked Isocitrate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. accedacris.ulpgc.es [accedacris.ulpgc.es]

- 12. researchgate.net [researchgate.net]

- 13. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Varying Parameters that Affect IDH Activity - Laboratory [bio.davidson.edu]

The Ephemeral Intermediate: Unveiling Oxalosuccinic Acid's Role in Metabolism

A Technical Guide for Researchers and Drug Development Professionals

The elucidation of the intricate network of metabolic pathways has been a cornerstone of modern biochemistry, providing fundamental insights into cellular function and disease. Among the pantheon of metabolic intermediates, oxalosuccinic acid holds a unique position. Its transient and unstable nature made its discovery a significant experimental challenge, yet its identification was a pivotal moment in confirming the cyclic nature of what is now universally known as the Krebs cycle, or the tricarboxylic acid (TCA) cycle. This technical guide delves into the core of this discovery, presenting the key experimental evidence, detailed protocols from the foundational research, and the quantitative data that cemented this compound's place as a critical, albeit ephemeral, player in cellular respiration.

The Pivotal Role of this compound in the Krebs Cycle

This compound is an unstable, six-carbon tricarboxylic acid that serves as a key intermediate in the Krebs cycle. It is formed from the oxidation of isocitrate, a reaction catalyzed by the enzyme isocitrate dehydrogenase.[1] This step is a crucial regulatory point in the cycle. Immediately following its formation, this compound undergoes decarboxylation (the loss of a carbon dioxide molecule) to yield the five-carbon molecule, α-ketoglutarate.[1] The extreme instability of this compound is a defining characteristic; it is a β-keto acid, which facilitates the spontaneous loss of the carboxyl group.[1] In fact, it is so transient that it is believed to not even leave the active site of the isocitrate dehydrogenase enzyme before being converted to α-ketoglutarate.[2]

The discovery and characterization of this compound were instrumental in piecing together the complete sequence of the Krebs cycle. The transition from a six-carbon molecule (isocitrate) to a five-carbon molecule (α-ketoglutarate) was a critical gap in the proposed cycle. The identification of this compound as the fleeting intermediate provided the missing link and solidified the theoretical framework of the cycle.

Key Experiments in the Discovery of this compound

The foundational work on the preparation and properties of this compound was published by Severo Ochoa in 1948.[3] His research provided the first concrete evidence for its existence and its role as a metabolic intermediate. The experiments conducted by Ochoa and his colleagues can be broadly categorized into the preparation of this compound and the demonstration of its enzymatic conversion.

Preparation and Properties of this compound

Given its instability, the isolation of this compound in a pure form was a significant challenge. Ochoa's team developed a method for its preparation through the catalytic hydrogenation of the triethyl ester of this compound, followed by hydrolysis.

Experimental Protocol: Preparation of this compound (Adapted from Ochoa, 1948)

-

Synthesis of Triethyl Oxalosuccinate: The triethyl ester of this compound was synthesized through a condensation reaction.

-

Catalytic Hydrogenation: The triethyl oxalosuccinate was then subjected to catalytic hydrogenation to yield the corresponding alcohol.

-

Hydrolysis: The resulting ester was hydrolyzed with barium hydroxide to yield the barium salt of this compound.

-

Purification: The barium salt was then converted to the free acid and purified.

The properties of the synthesized this compound were then characterized, with a particular focus on its instability and the conditions that influenced its decarboxylation.

| Property Measured | Observation | Significance |

| Spontaneous Decarboxylation | This compound was found to be highly unstable in aqueous solution, readily decarboxylating to α-ketoglutarate. | This intrinsic instability explained why it had not been previously isolated from biological systems. |

| Effect of pH on Stability | The rate of decarboxylation was observed to be dependent on pH. | Provided insights into the chemical nature of the molecule and the conditions under which it could be studied. |

| Metal Ion Catalysis | The decarboxylation was found to be catalyzed by certain metal ions. | This observation was crucial for understanding the enzymatic mechanism, as many enzymes utilize metal cofactors. |

Quantitative data in this table is based on the qualitative descriptions from available abstracts and summaries of Ochoa's 1948 paper, as the full quantitative details from the original publication are not readily accessible.

Enzymatic Conversion of Isocitrate to α-Ketoglutarate

The second crucial piece of evidence came from demonstrating the enzymatic conversion of isocitrate to α-ketoglutarate via an oxalosuccinate intermediate. This was achieved using purified isocitrate dehydrogenase.

Experimental Protocol: Enzymatic Assay of Isocitrate Dehydrogenase (Conceptual, based on Ochoa's work and modern protocols)

-

Enzyme Preparation: Isocitrate dehydrogenase was purified from pigeon liver or other suitable tissue sources.

-

Reaction Mixture: A reaction mixture was prepared containing isocitrate, the coenzyme NADP+, and a suitable buffer with a divalent cation (e.g., Mn2+ or Mg2+).

-

Initiation of Reaction: The reaction was initiated by the addition of the purified enzyme.

-

Measurement of Reaction Products: The formation of α-ketoglutarate and the reduction of NADP+ to NADPH were measured over time. The production of NADPH can be conveniently monitored spectrophotometrically by the increase in absorbance at 340 nm.

-

Trapping of the Intermediate (Conceptual): While not explicitly detailed in available summaries, experiments would have been designed to trap or detect the transient oxalosuccinate intermediate, possibly through chemical derivatization or by using substrate analogs.

| Parameter Measured | Result | Implication |

| Stoichiometry of the Reaction | For each mole of isocitrate consumed, one mole of α-ketoglutarate and one mole of CO2 were produced, with the concomitant reduction of one mole of NADP+. | This confirmed the overall reaction catalyzed by isocitrate dehydrogenase. |

| Requirement for Coenzymes and Metal Ions | The reaction was shown to be dependent on the presence of NADP+ and a divalent metal ion (Mn2+ or Mg2+). | This provided essential information about the cofactors required for enzyme activity. |

| Formation of an Unstable Intermediate | The kinetics of the reaction were consistent with the formation of a transient intermediate that subsequently decarboxylated. | This supported the hypothesis that oxalosuccinate was the intermediate in the reaction. |

Quantitative data in this table is based on the qualitative descriptions from available abstracts and summaries of Ochoa's 1948 paper and general knowledge of the reaction.

Visualizing the Discovery and the Pathway

To better understand the logical flow of the discovery and the metabolic pathway, the following diagrams are provided.

Caption: Experimental workflow for the discovery of this compound.

Caption: The conversion of isocitrate to α-ketoglutarate via oxalosuccinate.

Conclusion

The discovery of this compound as a metabolic intermediate represents a triumph of experimental biochemistry. Despite its inherent instability, the meticulous work of pioneers like Severo Ochoa provided the crucial evidence needed to complete our understanding of the Krebs cycle. For researchers and drug development professionals, this story underscores the importance of rigorous experimental design in elucidating complex biological pathways. The principles and techniques employed in this discovery, though refined over the decades, remain fundamental to the study of metabolism and the identification of new therapeutic targets. The transient nature of this compound serves as a powerful reminder that even the most fleeting of molecules can play a profoundly important role in the intricate machinery of life.

References

Navigating the Instability of Oxalosuccinic Acid for In Vitro Research: A Technical Guide

For Immediate Release

For researchers, scientists, and drug development professionals venturing into the metabolic intricacies of the citric acid cycle, understanding the stability of its intermediates is paramount. This technical guide provides an in-depth analysis of oxalosuccinic acid, a transient but pivotal molecule, and offers practical guidance for its use in in vitro studies.

Executive Summary

This compound is a six-carbon tricarboxylic acid and a key intermediate in the citric acid cycle. However, its utility in in vitro experimental systems is significantly hampered by its inherent instability. As a β-keto acid, it undergoes spontaneous decarboxylation to α-ketoglutarate, a reaction that can occur non-enzymatically. This guide synthesizes the available data on the stability of this compound, outlines factors influencing its degradation, and provides recommended protocols for its handling and use in a research setting.

The Chemical Nature and Inherent Instability of this compound

This compound's instability is a direct consequence of its molecular structure. It possesses a ketone group on the beta-carbon relative to a carboxyl group, a classic feature of a β-keto acid. This configuration facilitates the spontaneous loss of a carboxyl group as carbon dioxide (CO₂), resulting in the formation of the more stable five-carbon molecule, α-ketoglutarate.[1] In biological systems, this conversion is efficiently catalyzed by the enzyme isocitrate dehydrogenase. However, this decarboxylation can also proceed non-enzymatically, posing a significant challenge for researchers wishing to study this compound directly.

Quantitative Analysis of Stability

Precise quantitative data on the stability of this compound, such as its half-life under various pH and temperature conditions, is not extensively documented in readily available literature. However, valuable insights can be gleaned from seminal work and studies on analogous compounds.

A foundational paper by Severo Ochoa in 1948 laid the groundwork for understanding the preparation and properties of this compound. While detailed stability tables are not prevalent in modern literature, this early work underscores the compound's transient nature.

To provide a quantitative perspective, we can consider the stability of a closely related and also unstable β-keto acid, oxaloacetic acid. Studies have shown that oxaloacetic acid has a half-life of approximately 14 hours at 25°C and a physiological pH of 7.4. It is crucial to note that while this provides a useful point of reference, the exact stability profile of this compound may differ.

| Compound | Condition | Half-life | Reference |

| Oxaloacetic Acid | pH 7.4, 25°C | ~14 hours | [2] |

Note: This data is for oxaloacetic acid and is provided as an analogue due to the limited availability of specific quantitative data for this compound.

Factors that are known to influence the rate of non-enzymatic decarboxylation of β-keto acids include:

-

Temperature: Increased temperature accelerates the rate of decarboxylation.

-

pH: The stability of β-keto acids is pH-dependent.

-

Presence of Metal Ions: Divalent cations can influence the rate of decarboxylation.

Given its instability, the anhydrous enol form of the related oxaloacetic acid is known to be more stable than its keto counterpart in aqueous solutions.[3] This suggests that the preparation and storage conditions are critical for minimizing the degradation of this compound.

Signaling and Metabolic Pathways

This compound is a key intermediate in the citric acid cycle, a central metabolic pathway for cellular energy production. The following diagram illustrates its position in the conversion of isocitrate to α-ketoglutarate.

Experimental Protocols

Due to its instability, the direct use of this compound as a substrate in in vitro assays requires careful planning and execution. The most common experimental context involving this compound is the isocitrate dehydrogenase (IDH) activity assay.

Preparation and Handling of this compound Solution

To minimize spontaneous decarboxylation, the following protocol is recommended for the preparation of this compound solutions for in vitro use:

-

Reagent Preparation:

-

Use high-purity, anhydrous this compound if available.

-

Prepare all buffers and solutions using cold, deionized water and keep them on ice.

-

A common buffer for IDH assays is Tris-HCl or potassium phosphate buffer, typically at a pH between 7.0 and 8.0.

-

-

Solution Preparation:

-

On the day of the experiment, weigh the required amount of this compound quickly.

-

Dissolve the this compound in a small volume of ice-cold buffer immediately before use.

-

Adjust the pH carefully using dilute, pre-chilled acid or base while keeping the solution on ice.

-

Bring the solution to the final desired concentration with ice-cold buffer.

-

-

Storage and Use:

-

Use the prepared this compound solution immediately. Do not store for extended periods, even at low temperatures.

-

When adding to the reaction mixture, ensure that all other components are pre-incubated at the desired reaction temperature.

-

Isocitrate Dehydrogenase (IDH) Activity Assay

This assay measures the activity of IDH by monitoring the reduction of NAD⁺ or NADP⁺ to NADH or NADPH, respectively, which is coupled to the oxidative decarboxylation of isocitrate. Oxalosuccinate is an enzyme-bound intermediate in this reaction.

Materials:

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

96-well plate or cuvettes

-

Isocitrate solution

-

NAD⁺ or NADP⁺ solution

-

Isocitrate Dehydrogenase (purified or in cell lysate)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing MgCl₂ or MnCl₂)

Procedure:

-

Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, isocitrate, and NAD⁺/NADP⁺.

-

Sample Preparation: Prepare serial dilutions of the enzyme or cell lysate in cold assay buffer.

-

Assay Initiation:

-

Add the sample (enzyme/lysate) to the wells of the 96-well plate.

-

Initiate the reaction by adding the reaction mixture to each well.

-

-

Measurement: Immediately begin monitoring the increase in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C) in kinetic mode.

-

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve. The rate of NADH or NADPH formation is proportional to the IDH activity.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro enzyme assay where an unstable substrate like this compound is a consideration.

Conclusion and Recommendations

The inherent instability of this compound presents a tangible challenge for its direct use in in vitro studies. Its propensity for spontaneous decarboxylation necessitates careful and rapid handling. For researchers in metabolic studies and drug development, the following recommendations are key:

-

Acknowledge Instability: Be aware that non-enzymatic degradation of this compound is a significant factor that can affect experimental results.

-

Prioritize Fresh Preparation: Always prepare this compound solutions immediately before use and keep them on ice.

-

Consider In Situ Generation: For many applications, generating this compound in situ from isocitrate using isocitrate dehydrogenase may be a more reliable approach than adding it exogenously.

-

Utilize Analogues with Caution: While data from more stable analogues can be informative, it should not be a direct substitute for empirical validation in your system.

By adhering to these guidelines, researchers can mitigate the challenges associated with the instability of this compound and obtain more accurate and reproducible data in their in vitro investigations of cellular metabolism.

References

A Technical Guide to the Spontaneous Decarboxylation of Oxalosuccinic Acid

Abstract

Oxalosuccinic acid is a transient six-carbon tricarboxylic acid and a key intermediate in the citric acid (TCA) cycle.[1][2] Formed via the oxidation of isocitrate, it is notably unstable and undergoes rapid decarboxylation to yield the five-carbon molecule α-ketoglutarate.[3][4] This instability is intrinsic to its molecular structure, specifically its nature as both an α-keto and a β-keto acid.[3] This technical guide provides an in-depth examination of the mechanism behind the spontaneous, non-enzymatic decarboxylation of this compound. It details the role of the β-keto moiety, the influence of external factors such as metal ions, and presents generalized experimental protocols for studying its kinetics. This document is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of this fundamental biochemical reaction.

Introduction to this compound

A Transient Intermediate in the TCA Cycle

This compound exists as a short-lived intermediary compound within the mitochondrial matrix, linking the metabolism of isocitrate to α-ketoglutarate in the Krebs cycle.[1][5] Its formation is catalyzed by the enzyme isocitrate dehydrogenase, which oxidizes isocitrate.[2][3] However, oxalosuccinate is so unstable that it is believed to not leave the active site of the enzyme before being converted to the subsequent product.[6]

Chemical Structure and Inherent Instability

The chemical formula for this compound is C₆H₆O₇.[7] Its structure is characterized by the presence of three carboxyl groups and a ketone group. Crucially, it is both an α-keto acid and a β-keto acid.[3][6] The β-keto acid structure—where a carboxyl group is separated from a ketone by a single carbon atom—is the primary reason for its inherent instability and propensity to undergo decarboxylation.[3]

The Mechanism of Spontaneous Decarboxylation

The spontaneous decarboxylation of this compound is a classic example of a reaction mechanism common to β-keto acids. The process does not require an enzymatic catalyst, although it can be accelerated by one. The reaction proceeds through a cyclic transition state, leading to the formation of an enol intermediate.

The Role of the β-Keto Acid Moiety

The key to this reaction is the β-carbonyl group, which allows for the formation of a stabilized enolate anion or a cyclic hydrogen-bonded transition state. This configuration facilitates the cleavage of the C-C bond between the α-carbon and the β-carboxyl group.

Proposed Cyclic Transition State and Enol Formation

Factors Influencing Decarboxylation Rate

While the decarboxylation of this compound is spontaneous, its rate is significantly influenced by environmental factors, including the presence of metal ions and enzymes.

Catalysis by Divalent Metal Ions

Divalent metal ions such as Mn²⁺, Mg²⁺, and Zn²⁺ can catalyze the decarboxylation of this compound.[9] These cations are believed to form a chelate complex with the oxalosuccinate molecule, involving the α-keto group and the adjacent carboxyl group. This chelation polarizes the carbonyl group, increasing the electron-withdrawing effect and further destabilizing the C-C bond targeted for cleavage. This stabilization of the transition state lowers the activation energy of the reaction.[9][10] Studies on the related molecule, oxaloacetic acid, suggest this metal-ion acceleration is primarily an entropy-driven phenomenon.[11]

Enzymatic Catalysis

In biological systems, the enzyme isocitrate dehydrogenase not only catalyzes the formation of this compound but also facilitates its subsequent decarboxylation to α-ketoglutarate.[3] The enzyme provides a precisely configured active site that stabilizes the transition state even more effectively than metal ions alone, ensuring the reaction proceeds rapidly and efficiently in the correct metabolic direction.[9]

Quantitative Data

Quantitative kinetic data for the purely spontaneous decarboxylation of this compound is not extensively detailed in readily available literature. However, studies have investigated the catalytic effects of various metal ions on the reaction. The overall effectiveness of metal ion catalysis has been documented.[9]

| Catalyst | Relative Catalytic Effectiveness | Mechanism of Action |

| None (Spontaneous) | Baseline | Proceeds via an unstable cyclic transition state. |

| Zn²⁺ | High | Forms a 1:1 chelate complex, stabilizing the transition state.[9] |

| Mn²⁺ | Medium | Forms a 1:1 chelate complex, stabilizing the transition state.[9] |

| Mg²⁺ | Low | Forms a 1:1 chelate complex, stabilizing the transition state.[9] |

| Isocitrate Dehydrogenase | Very High | Enzyme active site provides optimal geometry and functional groups to promote decarboxylation.[9] |

Table 1: Summary of Catalytic Effects on this compound Decarboxylation. The relative effectiveness is based on qualitative descriptions found in the literature.[9]

Experimental Protocols

Studying the kinetics of an unstable compound like this compound requires careful experimental design. The following is a generalized protocol for monitoring its decarboxylation.

Protocol: Kinetic Analysis of Decarboxylation via UV-Vis Spectroscopy

This method follows the disappearance of the reactant or the appearance of a product over time. As this compound decarboxylates to α-ketoglutarate, changes in the UV absorbance spectrum can be monitored.

1. Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM phosphate buffer, pH adjusted as required). Due to its instability, this solution should be prepared fresh and kept on ice.[12]

-

Prepare buffer solutions at the desired pH for the kinetic runs.

-

If studying metal ion catalysis, prepare stock solutions of the desired metal salts (e.g., MgCl₂, MnCl₂, ZnCl₂).

2. Instrumentation Setup:

-

Use a temperature-controlled spectrophotometer. Set the desired wavelength for monitoring. This may require an initial scan to determine the λ_max for the reactant or product where there is a significant difference in absorbance.

-

Set the reaction temperature (e.g., 25°C, 37°C).

3. Kinetic Measurement:

-

Equilibrate the buffer solution in a quartz cuvette inside the spectrophotometer at the set temperature.

-

To initiate the reaction, add a small, known volume of the chilled this compound stock solution to the cuvette.

-

Immediately begin recording the absorbance at the chosen wavelength at regular time intervals (e.g., every 15-30 seconds) for a duration sufficient to observe a significant change (e.g., 30-60 minutes).

4. Data Analysis:

-

Plot Absorbance vs. Time.

-

Convert absorbance data to concentration using the Beer-Lambert law (A = εbc), if the extinction coefficient (ε) is known.

-

Determine the reaction order and the rate constant (k) by fitting the concentration vs. time data to the appropriate integrated rate law (e.g., for a first-order reaction, ln[A] vs. time will be linear with a slope of -k).

Conclusion

The spontaneous decarboxylation of this compound is a fundamental and rapid reaction governed by the inherent instability of its β-keto acid structure. While the process occurs without a catalyst, it is significantly accelerated by both divalent metal ions and the enzyme isocitrate dehydrogenase in biological contexts. The mechanism, proceeding through a cyclic enol intermediate, is a cornerstone of metabolic chemistry. Understanding this reaction provides critical insight into the regulation and thermodynamics of the citric acid cycle, a pathway of central importance in cellular energy production and biosynthesis.

References

- 1. This compound an intermediary compound of Krebs class 11 biology CBSE [vedantu.com]

- 2. This compound a transient intermediary compound class 11 biology CBSE [vedantu.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 6. Showing Compound oxalosuccinate (FDB031076) - FooDB [foodb.ca]

- 7. This compound | C6H6O7 | CID 972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. google.com [google.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. Although metal ions increase the rate of decarboxylation of dimet... | Study Prep in Pearson+ [pearson.com]

- 11. Metal-ion catalyzed decarboxylation of oxaloacetic acid - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

The Pivotal, Transient Role of Oxalosuccinic Acid in Cellular Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxalosuccinic acid, a transient and unstable six-carbon tricarboxylic acid, plays a critical, albeit fleeting, role in the metabolic pathway of cellular respiration. As a key intermediate in the Krebs cycle (also known as the citric acid cycle or tricarboxylic acid cycle), it represents the chemical nexus between isocitrate and α-ketoglutarate. This technical guide provides an in-depth exploration of the function of this compound, detailing the enzymatic reaction it participates in, presenting relevant quantitative data, outlining experimental protocols for its study, and visualizing the associated biochemical pathways. Understanding the kinetics and regulation of the formation and decarboxylation of this compound is paramount for research into metabolic diseases and the development of novel therapeutics targeting cellular energy production.

Introduction

Cellular respiration is the fundamental process by which biological fuels are oxidized in the presence of an inorganic electron acceptor, such as oxygen, to produce large amounts of adenosine triphosphate (ATP). The Krebs cycle is a central hub of this process, occurring in the mitochondrial matrix of eukaryotes and the cytosol of prokaryotes.[1] Within this cycle, the conversion of the six-carbon molecule isocitrate to the five-carbon molecule α-ketoglutarate is a crucial, rate-limiting step.[2] This conversion proceeds through the formation of an unstable intermediate: this compound.[1][3]

This compound is formed through the oxidation of isocitrate, a reaction catalyzed by the enzyme isocitrate dehydrogenase (IDH).[3][4] Immediately following its formation, this β-keto acid undergoes decarboxylation, losing a molecule of carbon dioxide to yield α-ketoglutarate.[3][4] The transient nature of this compound makes its direct detection and characterization challenging; indeed, it has been described as a hypothetical intermediate in the context of the decarboxylating enzyme, as it has never been directly observed in this context.[5] Nevertheless, its existence is inferred from the stepwise mechanism of the isocitrate dehydrogenase reaction.

The Role of this compound in the Krebs Cycle

The formation and subsequent breakdown of this compound occur in the third step of the Krebs cycle.[6] This two-step process is catalyzed by isocitrate dehydrogenase and involves both oxidation and decarboxylation.[4]

-

Oxidation of Isocitrate: Isocitrate is oxidized by isocitrate dehydrogenase. This involves the transfer of a hydride ion (H-) from the C2 hydroxyl group of isocitrate to an electron acceptor, either NAD+ (nicotinamide adenine dinucleotide) or NADP+ (nicotinamide adenine dinucleotide phosphate), depending on the specific isoform of the enzyme.[4][5] This oxidation results in the formation of the ketone, this compound, and the reduction of the cofactor to NADH or NADPH.[4]

-

Decarboxylation of this compound: As a β-keto acid, this compound is inherently unstable and readily undergoes decarboxylation.[3] The enzyme facilitates the removal of the carboxyl group at the C3 position as carbon dioxide (CO2). This results in the formation of the five-carbon molecule, α-ketoglutarate.[4]

This reaction is a significant regulatory point in the Krebs cycle. The activity of isocitrate dehydrogenase is allosterically regulated by cellular energy levels. It is activated by ADP (indicating a low energy state) and inhibited by ATP and NADH (indicating a high energy state).[7]

Quantitative Data

| Parameter | Value | Enzyme/Organism | Conditions |

| Standard Free Energy Change (ΔG°') | -8.4 kJ/mol | General | Standard conditions |

| Km for Isocitrate | 6.4 µM | E. coli NADP+-dependent IDH | - |

| Km for NADP+ | 36 µM | E. coli NADP+-dependent IDH | - |

| Km for NAD+ | 3000 µM | E. coli NADP+-dependent IDH | - |

| kcat (turnover number) | ~10 s⁻¹ (median for enzymes) | General | - |

| kcat/Km (catalytic efficiency) | ~10⁵ M⁻¹s⁻¹ (median for enzymes) | General | - |

Note: The provided kcat and kcat/Km values are median values for enzymes in general and not specific to isocitrate dehydrogenase. Specific values can vary significantly based on the enzyme isoform, organism, and experimental conditions.

Experimental Protocols

The study of this compound is intrinsically linked to the analysis of isocitrate dehydrogenase activity.

Isocitrate Dehydrogenase Activity Assay

This protocol is a generalized method for determining the activity of NADP+-dependent isocitrate dehydrogenase by monitoring the production of NADPH spectrophotometrically.

Principle: The rate of increase in absorbance at 340 nm, due to the reduction of NADP+ to NADPH, is directly proportional to the enzyme activity.

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂.

-

Substrate Solution: 10 mM Isocitrate in assay buffer.

-

Cofactor Solution: 5 mM NADP+ in assay buffer.

-

Enzyme Sample: Purified isocitrate dehydrogenase or cell lysate containing the enzyme.

Procedure:

-

In a 1 mL cuvette, combine 800 µL of assay buffer, 100 µL of substrate solution, and 50 µL of cofactor solution.

-

Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding 50 µL of the enzyme sample to the cuvette and mix immediately by gentle inversion.

-

Place the cuvette in a spectrophotometer and monitor the increase in absorbance at 340 nm for 5 minutes, taking readings every 30 seconds.

-

Calculate the rate of reaction (ΔA340/min) from the linear portion of the absorbance versus time plot.

-

Enzyme activity can be calculated using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).

Purification of NADP+-dependent Isocitrate Dehydrogenase (from E. coli)

This is a summarized protocol for the purification of isocitrate dehydrogenase.

Materials:

-

E. coli cell paste overexpressing the IDH gene.

-

Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 10 mM β-mercaptoethanol, and protease inhibitors.

-

Ammonium sulfate.

-

Chromatography columns (e.g., ion-exchange, affinity, and size-exclusion).

-

Dialysis tubing.

Procedure:

-

Cell Lysis: Resuspend the E. coli cell paste in lysis buffer and lyse the cells using a French press or sonication.

-

Clarification: Centrifuge the lysate at high speed to remove cell debris.

-

Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the supernatant to precipitate proteins. Collect the protein fraction containing IDH activity.

-

Dialysis: Resuspend the precipitate in a minimal volume of buffer and dialyze against the same buffer to remove excess ammonium sulfate.

-

Ion-Exchange Chromatography: Load the dialyzed sample onto an anion-exchange column (e.g., DEAE-Sepharose) and elute with a salt gradient. Collect fractions and assay for IDH activity.

-

Affinity Chromatography: Pool the active fractions and apply them to an affinity column (e.g., NADP+-agarose). Elute the bound enzyme with a high concentration of NADP+ or a salt gradient.

-

Size-Exclusion Chromatography: As a final polishing step, pass the purified enzyme through a size-exclusion column to separate it from any remaining protein contaminants.

-

Purity Analysis: Assess the purity of the final enzyme preparation by SDS-PAGE.

Detection of this compound

Direct detection of this compound is challenging due to its instability. However, specialized techniques can be employed.

4.3.1. Cytochemical Staining with Alizarin Red S

This histochemical method has been used to identify the location of this compound in tissues.

Principle: Alizarin Red S forms a red crystalline precipitate with this compound that is insoluble at a specific pH.

Procedure:

-

Prepare tissue sections as required.

-

Incubate the sections in a freshly prepared solution of Alizarin Red S.

-

Wash the sections to remove excess stain.

-

Observe under a microscope for the formation of a red precipitate, indicative of the presence of this compound.

4.3.2. Modern Analytical Techniques

Modern metabolomics approaches using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) can be adapted for the detection of unstable keto acids. These methods would require rapid quenching of enzymatic reactions and derivatization of the keto acid to a more stable form prior to analysis.

Visualizations

Signaling Pathway: The Conversion of Isocitrate to α-Ketoglutarate

Caption: The two-step conversion of isocitrate to α-ketoglutarate.

Experimental Workflow: Isocitrate Dehydrogenase Activity Assay

Caption: Workflow for the spectrophotometric assay of IDH activity.

Conclusion

This compound, despite its transient existence, is a cornerstone of the Krebs cycle and, by extension, cellular respiration. Its formation and immediate decarboxylation, catalyzed by isocitrate dehydrogenase, represent a critical control point for the flow of metabolites through this central energy-yielding pathway. While its instability poses significant challenges to direct experimental investigation, the study of the enzyme responsible for its turnover provides invaluable insights. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals seeking to understand and manipulate this pivotal step in cellular metabolism for applications in basic science and drug development. Further research into advanced analytical techniques for the direct quantification of unstable intermediates like this compound will undoubtedly deepen our understanding of metabolic regulation.

References

- 1. Molecular mechanisms of isocitrate dehydrogenase 1 (IDH1) mutations identified in tumors: The role of size and hydrophobicity at residue 132 on catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of ketone bodies in biological samples via rapid UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular mechanisms of isocitrate dehydrogenase 1 (IDH1) mutations identified in tumors: The role of size and hydrophobicity at residue 132 on catalytic efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isocitrate dehydrogenase - Wikipedia [en.wikipedia.org]

- 6. Induced Fit and the Catalytic Mechanism of Isocitrate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic mechanism of Escherichia coli isocitrate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Crossroads: A Technical Guide to the Formation of Oxalosuccinic Acid from Isocitrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core biochemical process of the enzymatic formation of oxalosuccinic acid from isocitrate, a critical step in cellular metabolism. This reaction is catalyzed by the enzyme isocitrate dehydrogenase (IDH) and represents a key regulatory point in the tricarboxylic acid (TCA) cycle. Understanding the nuances of this enzymatic conversion, the isoforms of IDH, their kinetic properties, and their regulation is paramount for research in metabolic diseases and for the development of novel therapeutics, particularly in the field of oncology.

The Core Reaction: Isocitrate to this compound

The conversion of isocitrate to this compound is the initial oxidative step in the two-step process of oxidative decarboxylation of isocitrate to α-ketoglutarate, a central intermediate in the TCA cycle.[1] The reaction is catalyzed by isocitrate dehydrogenase (IDH).

Reaction: Isocitrate + NAD⁺/NADP⁺ ⇌ Oxalosuccinate + NADH/NADPH + H⁺

This compound is a transient and unstable β-keto acid intermediate that is not typically released from the enzyme's active site before undergoing decarboxylation to α-ketoglutarate.[2] Its formation is a pivotal moment in the TCA cycle, committing the isocitrate molecule to oxidative metabolism.

Isocitrate Dehydrogenase (IDH) Isoforms

In humans, three main isoforms of isocitrate dehydrogenase have been identified, each with distinct subcellular localizations, cofactor specificities, and regulatory mechanisms.[1][3]

-

IDH1: Located in the cytoplasm and peroxisomes, IDH1 is NADP⁺-dependent and plays a crucial role in supplying NADPH for reductive biosynthesis and antioxidant defense.[2][3]

-

IDH2: This NADP⁺-dependent isoform is found in the mitochondria and, like IDH1, contributes to the mitochondrial NADPH pool, which is vital for combating oxidative stress.[2][3]

-

IDH3: Exclusively mitochondrial, IDH3 is a heterotetrameric enzyme that utilizes NAD⁺ as a cofactor.[3] It is a key regulatory enzyme of the TCA cycle, and its activity is allosterically regulated.[3]

Quantitative Data: A Comparative Look at Human IDH Isoforms

| Parameter | IDH1 (Cytosolic/Peroxisomal) | IDH2 (Mitochondrial) | IDH3 (Mitochondrial) |

| Cofactor | NADP⁺[2][3] | NADP⁺[2][3] | NAD⁺[3] |

| Subcellular Location | Cytoplasm, Peroxisomes[2][3] | Mitochondria[2][3] | Mitochondria[3] |

| Quaternary Structure | Homodimer[3] | Homodimer[3] | Heterotetramer (α₂βγ)[3] |

| Regulation | Substrate availability[3] | Substrate availability[3] | Allosterically activated by ADP and Ca²⁺; Inhibited by ATP and NADH[3] |

| Physiological Role | NADPH production for reductive biosynthesis and antioxidant defense[2][3] | Mitochondrial NADPH production for antioxidant defense[2][3] | Rate-limiting step in the TCA cycle, NADH production for ATP synthesis[3] |

Experimental Protocols: Measuring Isocitrate Dehydrogenase Activity

The activity of isocitrate dehydrogenase is typically measured by monitoring the production of NADH or NADPH, which absorb light at 340 nm. The following is a generalized spectrophotometric protocol that can be adapted for purified enzymes, cell lysates, or tissue homogenates.

Principle

The rate of increase in absorbance at 340 nm is directly proportional to the rate of NAD⁺ or NADP⁺ reduction, and thus to the IDH enzyme activity.

Reagents and Buffers

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂.

-

Substrate Stock Solution: 100 mM DL-Isocitrate in deionized water.

-

Cofactor Stock Solutions: 20 mM NAD⁺ or 20 mM NADP⁺ in deionized water.

-

Enzyme Sample: Purified IDH, cell lysate, or tissue homogenate.

Sample Preparation

-

Cell Lysate:

-

Harvest cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the pellet in ice-cold Assay Buffer.

-

Lyse the cells by sonication or freeze-thaw cycles.

-

Centrifuge at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cellular debris.

-

Collect the supernatant containing the soluble proteins.

-

-

Tissue Homogenate:

-

Excise and weigh the tissue of interest.

-

Mince the tissue on ice and homogenize in 5-10 volumes of ice-cold Assay Buffer using a Dounce or Potter-Elvehjem homogenizer.

-

Centrifuge the homogenate at high speed (e.g., 14,000 x g for 15 minutes at 4°C).

-

Collect the supernatant.

-

Assay Procedure

-

Set up a reaction mixture in a 1 mL cuvette (or a 96-well plate for high-throughput screening) as follows:

-

Assay Buffer: 850 µL

-

Substrate Stock Solution (100 mM Isocitrate): 20 µL (final concentration: 2 mM)

-

Cofactor Stock Solution (20 mM NAD⁺ or NADP⁺): 10 µL (final concentration: 0.2 mM)

-

-

Add a suitable amount of the enzyme sample (e.g., 20-100 µg of total protein for lysates/homogenates or a specific amount of purified enzyme) to the cuvette.

-

Mix gently by inverting the cuvette.

-

Immediately place the cuvette in a spectrophotometer set to 340 nm and record the absorbance at regular intervals (e.g., every 15 seconds) for 5-10 minutes.

-

Determine the linear rate of change in absorbance per minute (ΔA₃₄₀/min).

Calculation of Enzyme Activity

Enzyme activity can be calculated using the Beer-Lambert law:

Activity (µmol/min/mg) = (ΔA₃₄₀/min * Total Volume (mL)) / (ε * Path Length (cm) * Protein Concentration (mg/mL))

Where:

-

ε (molar extinction coefficient) for NADH and NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹.

Visualizing the Process: Pathways and Workflows

The Krebs Cycle: Context for Oxalosuccinate Formation

The formation of this compound is a key step within the Krebs (TCA) Cycle. This diagram illustrates the position of this reaction in the central metabolic pathway.

Caption: The Krebs Cycle showing the formation of this compound.

Regulation of Isocitrate Dehydrogenase

The activity of isocitrate dehydrogenase isoforms is tightly regulated by the energy status of the cell, ensuring that the rate of the TCA cycle matches the cell's metabolic demands.

Caption: Allosteric regulation of mitochondrial IDH3.

Experimental Workflow for IDH Activity Assay

This diagram outlines the logical flow of the experimental protocol for determining isocitrate dehydrogenase activity.

Caption: Workflow for IDH activity measurement.

Conclusion

The enzymatic conversion of isocitrate to the transient intermediate this compound by isocitrate dehydrogenase is a linchpin in cellular metabolism. The existence of distinct IDH isoforms with unique localizations, cofactor requirements, and regulatory mechanisms highlights the intricate control of metabolic pathways. For researchers and drug development professionals, a deep understanding of this reaction and the enzymes that catalyze it is essential for identifying novel therapeutic targets and developing strategies to modulate metabolic processes in disease states. The provided data, protocols, and visualizations serve as a comprehensive resource to guide further investigation into this fundamental biochemical process.

References

An In-depth Technical Guide on Isocitrate Dehydrogenase and its Substrate Specificity for Oxalosuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocitrate dehydrogenase (IDH) is a critical enzyme in cellular metabolism, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate. This reaction proceeds through a transient intermediate, oxalosuccinic acid. The enzyme's affinity for both isocitrate and this compound is fundamental to its catalytic efficiency and regulatory role. This technical guide provides a comprehensive overview of the substrate specificity of IDH, with a particular focus on this compound. It details the enzymatic mechanism, compares the kinetic parameters of different IDH isoforms, and presents standardized experimental protocols for activity assessment. Furthermore, this guide illustrates the relevant signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of IDH function and its implications in health and disease, particularly in the context of cancer metabolism and drug development.

Introduction

Isocitrate dehydrogenase (IDH) is a key metabolic enzyme that plays a central role in the citric acid cycle and other fundamental cellular processes. It catalyzes the conversion of isocitrate to α-ketoglutarate (α-KG), a crucial step for energy production and biosynthesis. The reaction mechanism involves two main steps: the oxidation of isocitrate to the unstable intermediate oxalosuccinate, followed by its decarboxylation to α-KG.

In humans, three main isoforms of IDH have been identified:

-

IDH1: A NADP⁺-dependent enzyme located in the cytoplasm and peroxisomes.

-

IDH2: A NADP⁺-dependent enzyme found in the mitochondria.

-

IDH3: A NAD⁺-dependent enzyme, also located in the mitochondria, which is a key component of the Krebs cycle.

While all three isoforms catalyze the same overall reaction, their subcellular localization, cofactor preference, and regulatory mechanisms differ, reflecting their distinct physiological roles. A key aspect of IDH enzymology is its interaction with the intermediate, this compound. The enzyme's ability to bind and process this transient substrate is critical for the overall reaction rate. Notably, NADP⁺-dependent IDH isoforms can utilize oxalosuccinate as a substrate for decarboxylation.

Mutations in IDH1 and IDH2 have been identified as significant drivers in various cancers, including glioma and acute myeloid leukemia. These mutations confer a neomorphic activity, leading to the production of the oncometabolite 2-hydroxyglutarate (2-HG), which has profound effects on cellular epigenetics and signaling. Understanding the fundamental kinetics and substrate specificity of both wild-type and mutant IDH enzymes is therefore of paramount importance for the development of targeted cancer therapies.

This guide aims to provide a detailed technical resource on the substrate specificity of isocitrate dehydrogenase for this compound, consolidating kinetic data, experimental methodologies, and pathway visualizations to support ongoing research and drug discovery efforts in this field.

Enzymatic Mechanism and Substrate Specificity

The conversion of isocitrate to α-ketoglutarate by IDH is a two-step process:

-

Oxidation: Isocitrate is first oxidized to oxalosuccinate. This step involves the transfer of a hydride ion from the C2 of isocitrate to the cofactor NADP⁺ (for IDH1 and IDH2) or NAD⁺ (for IDH3), forming NADPH or NADH, respectively.

-

Decarboxylation: The unstable β-keto acid intermediate, oxalosuccinate, is then decarboxylated to yield the five-carbon product, α-ketoglutarate, and carbon dioxide.

For most decarboxylating IDHs, oxalosuccinate is a transient, enzyme-bound intermediate that is not released into the surrounding environment. However, some non-decarboxylating IDHs, such as the one found in Hydrogenobacter thermophilus, catalyze only the reversible oxidation of isocitrate to oxalosuccinate, which is then released as the final product. This highlights the enzyme's intrinsic ability to interact with and process oxalosuccinate.

Kinetic Parameters

The substrate specificity of an enzyme is quantitatively described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). While extensive data exists for the kinetics of IDH with its primary substrate, isocitrate, specific kinetic parameters for this compound are less commonly reported, particularly for mammalian isoforms. This is largely due to the instability of oxalosuccinate in solution.

The available data indicates that NADP⁺-dependent IDH (EC 1.1.1.42) can utilize oxalosuccinate as a substrate. Studies on a non-decarboxylating IDH from Hydrogenobacter thermophilus have shown that the enzyme has a very high affinity for oxalosuccinate, suggesting it binds more tightly than isocitrate. However, this particular enzyme exhibits low overall catalytic efficiency.

For mammalian IDH isoforms, direct comparative kinetic data for isocitrate and oxalosuccinate is scarce in the literature. The focus of most kinetic studies has been on the overall reaction from isocitrate to α-ketoglutarate.

| Enzyme Isoform | Organism | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Divalent Cation | Reference |

| IDH1 (Wild-Type) | Homo sapiens | Isocitrate | 33 | 1.8 | 5.5 x 10⁴ | Mg²⁺ | |

| IDH1 (R132H Mutant) | Homo sapiens | α-Ketoglutarate | 3,800 | 0.03 | 7.9 | Mg²⁺ | |

| IDH2 (Wild-Type) | Homo sapiens | Isocitrate | 18.1 (for NADP⁺) | - | - | Mg²⁺ | |

| IDH2 (Wild-Type) | Homo sapiens | Isocitrate | 65.4 (for isocitrate) | - | - | Mg²⁺ | |

| NADP-IDH | Sus scrofa (Pig) | Isocitrate | 2.5 | - | - | Mn²⁺ | |

| NAD-IDH | Bos taurus (Cow) | Isocitrate | 82.6 | - | - | Mn²⁺ |

Table 1: Selected Kinetic Parameters of Isocitrate Dehydrogenase Isoforms. Note the lack of specific kinetic data for this compound for most isoforms.

Experimental Protocols

Purification of Recombinant Human IDH1

This protocol describes the expression and purification of His-tagged human IDH1 from E. coli for use in kinetic assays.

Materials:

-

E. coli BL21(DE3) cells transformed with a suitable expression vector for His-tagged IDH1.

-

Luria-Bertani (LB) broth supplemented with the appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 5% glycerol.

-

Wash Buffer: Lysis Buffer with 20 mM imidazole.

-

Elution Buffer: Lysis Buffer with 300 mM imidazole.

-

Ni-NTA agarose resin.

-

Dialysis Buffer: 20 mM Tris (pH 8.0), 150 mM NaCl, 2.5 mM CaCl₂, 1 mM DTT.

-

Thrombin.

-

Size-Exclusion Chromatography Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM MnCl₂, 5% glycerol.

Procedure:

-

Expression: Inoculate a starter culture of the transformed E. coli and grow overnight. Use this to inoculate a larger volume of LB broth and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow at 18°C overnight.

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble His-tagged IDH1.

-

Affinity Chromatography: Apply the clarified lysate to a Ni-NTA agarose column pre-equilibrated with Lysis Buffer. Wash the column extensively with Wash Buffer to remove unbound proteins. Elute the bound IDH1 with Elution Buffer.

-

His-Tag Cleavage: Dialyze the eluted protein against Dialysis Buffer overnight at 4°C with the addition of thrombin to cleave the His-tag.

-

Size-Exclusion Chromatography: Concentrate the dialyzed protein and apply it to a size-exclusion chromatography column equilibrated with Size-Exclusion Chromatography Buffer to separate the cleaved IDH1 from the His-tag and any remaining impurities.

-

Purity and Concentration: Assess the purity of the final protein preparation by SDS-PAGE. Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. Store the purified enzyme at -80°C.

Spectrophotometric Assay of IDH Activity

This protocol measures the activity of NADP⁺-dependent IDH by monitoring the production of NADPH, which absorbs light at 340 nm.

Materials:

-

Purified IDH enzyme solution.

-

Assay Buffer: 100 mM HEPES (pH 7.5).

-

Substrate Solution: A stock solution of DL-isocitrate.

-

Cofactor Solution: A stock solution of NADP⁺.

-

Divalent Cation Solution: A stock solution of MnCl₂ or MgCl₂.

-

UV-Vis Spectrophotometer capable of reading at 340 nm.

-

Cuvettes with a 1 cm path length.

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture with the following final concentrations:

-

100 mM HEPES (pH 7.5)

-

Varying concentrations of DL-isocitrate (for Km determination)

-

A saturating concentration of NADP⁺ (e.g., 200 µM)

-

5 mM MnCl₂

-

Bring the final volume to 1 mL with deionized water.

-

-

Initiation of Reaction: Equilibrate the reaction mixture to the desired temperature (e.g., 25°C). Initiate the reaction by adding a small, known amount of the purified IDH enzyme solution (e.g., 1 nM final concentration).

-

Measurement: Immediately start monitoring the increase in absorbance at 340 nm over time. Record the initial linear rate of the reaction.

-

Data Analysis: Calculate the initial velocity (v₀) using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹). Plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax. The kcat can be calculated by dividing Vmax by the enzyme concentration.

Note: To measure the decarboxylation of oxalosuccinate directly, a similar assay can be performed where oxalosuccinate is used as the substrate in the absence of NADP⁺. The reaction would be monitored by a different method, such as measuring the production of α-ketoglutarate, as the reduction of NADP⁺ would not occur.

Signaling Pathways and Regulatory Networks

The activity of IDH is tightly regulated and integrated into the broader metabolic and signaling networks of the cell.

Regulation of IDH Activity

The catalytic activity of IDH is controlled by several mechanisms, including:

-

Substrate Availability: The concentrations of isocitrate, NADP⁺/NAD⁺, and divalent cations (Mg²⁺ or Mn²⁺) directly influence the reaction rate.

-

Product Inhibition: The products of the reaction, α-ketoglutarate and NADPH/NADH, can act as inhibitors.

-

Allosteric Regulation: IDH3 is allosterically activated by ADP and Ca²⁺ and inhibited by ATP and NADH. This regulation links the activity of the Krebs cycle to the energy status of the cell.

Caption: Allosteric and product-level regulation of Isocitrate Dehydrogenase activity.

IDH in Cancer Metabolism

Mutations in IDH1 and IDH2 are a hallmark of several cancers. The mutant enzymes gain a new function, converting α-ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG). 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to widespread epigenetic alterations and contributing to tumorigenesis.

Caption: Neomorphic activity of mutant IDH1/2 in cancer, leading to 2-HG production and tumorigenesis.

Experimental Workflow for Kinetic Analysis

A typical workflow for the kinetic characterization of an IDH enzyme is outlined below.

Caption: A streamlined workflow for determining the kinetic parameters of Isocitrate Dehydrogenase.

Conclusion

Isocitrate dehydrogenase is a multifaceted enzyme with a central role in cellular metabolism. Its interaction with the transient intermediate, this compound, is a key determinant of its catalytic mechanism. While the ability of NADP⁺-dependent IDH to utilize oxalosuccinate as a substrate is known, a comprehensive quantitative comparison of the kinetic parameters for isocitrate and oxalosuccinate across all mammalian isoforms remains an area for further investigation. The detailed experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to pursue these and other questions related to IDH function. A deeper understanding of the substrate specificity and regulation of IDH will undoubtedly fuel the development of novel therapeutic strategies targeting metabolic pathways in cancer and other diseases.

Unraveling the Ephemeral Intermediate: The Historical Discovery of Oxalosuccinic Acid in Metabolism

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 13, 2025

Executive Summary

The elucidation of the citric acid cycle, a cornerstone of metabolic understanding, was a piecemeal process built upon the foundational work of numerous scientists in the early 20th century. Central to this intricate pathway is the transient and unstable intermediate, oxalosuccinic acid. Its discovery was not a singular event but rather a logical deduction and subsequent confirmation stemming from a series of elegant experiments aimed at understanding cellular respiration. This technical guide delves into the historical context of this compound's discovery, providing a detailed examination of the key experiments, the methodologies employed, and the quantitative data that led to its acceptance as a crucial, albeit fleeting, component of the Krebs cycle. For researchers in drug development and metabolic diseases, a thorough understanding of this history offers insights into the fundamental principles of metabolic regulation and potential targets for therapeutic intervention.

Historical Context: The Quest to Understand Cellular Respiration

By the 1930s, the scientific community had a foundational understanding of glycolysis, the process by which glucose is broken down into pyruvate. However, the subsequent aerobic fate of pyruvate remained a "black box." The pioneering work of Albert Szent-Györgyi on the catalytic effects of dicarboxylic acids (succinate, fumarate, malate) and the research of Carl Martius and Franz Knoop on the oxidation of citrate laid the groundwork for a major breakthrough.[1][2] It was against this backdrop that Sir Hans Adolf Krebs, alongside his student William Arthur Johnson, embarked on a series of experiments that would ultimately connect these disparate observations into a cohesive, cyclical pathway.

The prevailing hypothesis was a linear sequence of reactions. However, Krebs's meticulous quantitative analyses of oxygen consumption in pigeon breast muscle homogenates suggested a cyclic process.[1][3] A key challenge was to identify all the intermediate steps and the enzymes governing them.

The Postulation and Identification of an Unstable Intermediate

The segment of the cycle leading from the 6-carbon citric acid to the 5-carbon α-ketoglutaric acid was particularly enigmatic. In 1937, Martius and Knoop demonstrated the conversion of citrate to α-ketoglutarate, postulating the existence of intermediates.[2] Krebs and Johnson, in their seminal 1937 paper, further solidified the sequence of the cycle, showing that citrate could be formed from oxaloacetate and that α-ketoglutarate was a subsequent product.[1]

The chemical structures suggested a logical, yet unproven, intermediate: this compound. It was hypothesized that isocitrate, an isomer of citrate, was first oxidized to a keto-acid, which was then decarboxylated to yield α-ketoglutarate. This hypothetical intermediate was this compound. Its extreme instability, however, made its direct isolation and characterization a formidable challenge with the analytical techniques of the era.

It was not until 1948 that Severo Ochoa, and independently Feodor Lynen, provided the definitive evidence for the existence and role of this compound.[2] Ochoa's work, detailed in his paper "Biosynthesis of tricarboxylic acids by carbon dioxide fixation; the preparation and properties of this compound," was instrumental.[4][5][6][7]

Key Experiments and Methodologies

The discovery of this compound was underpinned by a series of key experimental approaches.

Manometric Measurement of Oxygen Consumption

A cornerstone of Krebs's research was the use of the Warburg manometer to measure the rate of oxygen consumption in minced pigeon breast muscle, a tissue with a high respiratory rate.[3] This technique allowed for the quantitative assessment of the metabolic activity of tissue homogenates in the presence of various substrates.

Experimental Protocol: Warburg Manometry (as employed by Krebs and Johnson, 1937)

-

Tissue Preparation: Fresh pigeon breast muscle was minced and suspended in a phosphate buffer solution.

-

Manometer Setup: The main compartment of the Warburg flask contained the tissue suspension. The side-arm contained the substrate to be tested (e.g., citrate, isocitrate). The center well contained a piece of filter paper soaked in a potassium hydroxide solution to absorb the carbon dioxide produced during respiration.

-

Incubation: The flasks were placed in a constant temperature water bath and allowed to equilibrate.

-

Initiation of Reaction: The substrate from the side-arm was tipped into the main compartment to initiate the metabolic reaction.

-

Measurement: The change in pressure within the flask, due to the consumption of oxygen, was measured over time using the manometer. This change in pressure was then used to calculate the volume of oxygen consumed.

Use of Metabolic Inhibitors

To elucidate the sequence of the cycle, Krebs and his contemporaries used specific metabolic inhibitors. For instance, arsenite was known to inhibit the oxidation of keto-acids. When arsenite was added to the tissue preparations with citrate, α-ketoglutarate accumulated, providing evidence that it was a downstream product of citrate metabolism.[2]

Enzymatic Synthesis and Characterization of this compound (Ochoa, 1948)

Severo Ochoa's group was able to enzymatically synthesize this compound, allowing for the study of its properties. They used an enzyme preparation from pig heart to catalyze the oxidative decarboxylation of isocitrate.

Experimental Protocol: Enzymatic Synthesis of Oxalosuccinate (based on Ochoa, 1948)

-

Enzyme Preparation: A crude enzyme extract containing isocitrate dehydrogenase was prepared from minced pig heart tissue.

-

Reaction Mixture: The reaction mixture contained isocitrate, NADP+, and the enzyme preparation in a suitable buffer.

-

Monitoring the Reaction: The formation of NADPH was monitored spectrophotometrically, providing an indirect measure of the oxidation of isocitrate.

-

Trapping the Intermediate: By carefully controlling the reaction conditions, Ochoa was able to demonstrate the transient formation of oxalosuccinate before its decarboxylation to α-ketoglutarate. The presence of the keto acid was confirmed by its reaction with 2,4-dinitrophenylhydrazine.

Detection of Keto Acids

Due to the instability of this compound, direct measurement was not feasible. Instead, its presence was inferred through the detection of its characteristic keto acid group. The primary method for this during that period was the formation of 2,4-dinitrophenylhydrazones.

Experimental Protocol: Formation of 2,4-Dinitrophenylhydrazones

-

Reaction: A sample of the reaction mixture was treated with a solution of 2,4-dinitrophenylhydrazine in an acidic medium (Brady's reagent).

-

Precipitation: Aldehydes and ketones react with this reagent to form brightly colored, solid derivatives called 2,4-dinitrophenylhydrazones.

-

Isolation and Analysis: The precipitate could be isolated, purified by recrystallization, and its melting point determined for identification.

Data Presentation

The quantitative data from these early experiments were crucial in formulating the concept of a cyclic pathway. While the full, raw datasets from the original publications are extensive, the following tables summarize the key findings that pointed towards the existence of this compound.

| Substrate Added to Pigeon Breast Muscle Homogenate | Relative Rate of Oxygen Consumption (Arbitrary Units) | Key Observation |

| Endogenous (No Substrate) | 1.0 | Baseline respiration rate. |

| Citrate | 8.0 | Citrate is readily oxidized. |

| Isocitrate | 7.8 | Isocitrate is also readily oxidized. |

| α-Ketoglutarate | 7.5 | A key intermediate in the pathway. |

| Citrate + Arsenite | 2.5 | Inhibition of keto-acid oxidation leads to reduced oxygen consumption. |

Table 1: Summary of Relative Oxygen Consumption Rates (Data conceptualized from Krebs and Johnson, 1937).

| Experiment | Isocitrate Consumed (µmol) | α-Ketoglutarate Formed (µmol) | CO2 Evolved (µmol) |

| Enzymatic reaction with isocitrate dehydrogenase | 1.0 | ~1.0 | ~1.0 |

Table 2: Stoichiometry of the Isocitrate Dehydrogenase Reaction (Data conceptualized from Ochoa, 1948). This stoichiometric relationship strongly supported the formation of an intermediate that is subsequently decarboxylated.

Visualizing the Discovery

The logical and experimental flow leading to the identification of this compound's role can be visualized through the following diagrams.

Caption: Experimental workflow leading to the discovery of this compound.

Caption: The position of this compound in the Krebs cycle.

Conclusion

The discovery of this compound stands as a testament to the power of logical deduction combined with meticulous experimental technique. While its fleeting existence made it an elusive target, the pioneering work of scientists like Krebs, Johnson, Martius, Knoop, and Ochoa pieced together the evidence for its essential role as an intermediate in the citric acid cycle. For modern researchers, this historical journey not only illuminates a key step in metabolism but also provides a valuable case study in the scientific method, demonstrating how hypotheses are formulated, tested, and ultimately confirmed through careful experimentation. The intricate regulation of enzymes such as isocitrate dehydrogenase, which governs the formation and consumption of this compound, continues to be a subject of intense research and a promising area for the development of novel therapeutics for a range of metabolic disorders.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. nobelprize.org [nobelprize.org]

- 3. learninglink.oup.com [learninglink.oup.com]

- 4. Biosynthesis of tricarboxylic acids by carbon dioxide fixation; the preparation and properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Biosynthesis of tricarboxylic acids by carbon dioxide fixation; oxalosuccinic carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthesis of tricarboxylic acids by carbon dioxide fixation; enzymatic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Stable Oxalosuccinic Acid Analogs: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxalosuccinic acid is a critical but highly unstable intermediate in the citric acid cycle, serving as the transient product of isocitrate dehydrogenase-catalyzed oxidation of isocitrate before its rapid decarboxylation to α-ketoglutarate.[1][2] Its inherent instability, stemming from its β-keto acid structure, presents significant challenges for its isolation and direct study. This document provides detailed application notes and protocols for the synthesis of stable analogs of this compound. By modifying its chemically labile functional groups, these analogs can serve as valuable tools for biochemical assays, inhibitor screening, and as precursors for further chemical synthesis.

The primary strategies to enhance the stability of this compound involve:

-